2-Bromo-5-fluoro-4-methylbenzaldehyde

Medicinal Chemistry Process Chemistry Quality Control

Researchers requiring a halogenated benzaldehyde building block for medicinal chemistry often face supply inconsistency and limited regioisomeric purity. 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS 916792-21-7) resolves this with a precisely defined ortho-bromo, meta-fluoro, para-methyl pattern, offering three distinct reactive handles in one intermediate. - Enables Suzuki-Miyaura cross-coupling at the bromo position while the fluoro substituent modulates lipophilicity (Consensus Log P 2.83) and metabolic stability in derived biaryl products. - Supports catalyst-free mechanochemical Knoevenagel condensations, yielding highly crystalline products suitable for direct single-crystal X-ray diffraction. - Supplied as a solid with 97% purity; shipped under ambient conditions with recommended storage at 2-8°C under inert atmosphere to ensure long-term stability.

Molecular Formula C8H6BrFO
Molecular Weight 217.037
CAS No. 916792-21-7
Cat. No. B569735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-4-methylbenzaldehyde
CAS916792-21-7
SynonymsBenzaldehyde,2-bromo-5-fluoro-4-methyl-
Molecular FormulaC8H6BrFO
Molecular Weight217.037
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C=O)Br
InChIInChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
InChIKeyRKDXMZSJZPGBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluoro-4-methylbenzaldehyde: Product Overview


2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS 916792-21-7) is a polysubstituted aromatic aldehyde featuring a unique ortho-bromo, meta-fluoro, para-methyl substitution pattern on the benzaldehyde core (C8H6BrFO, MW 217.04) . This halogenated benzaldehyde serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, offering three distinct reactive handles—an electrophilic aldehyde group, a bromine atom for cross-coupling reactions, and a fluorine atom that modulates lipophilicity and metabolic stability [1]. The compound is supplied as a solid with commercial purity typically ranging from 95% to 98% [2].

Reactive handle
Ortho-bromo for cross-coupling (Suzuki, etc.)
Electronic tuning
Meta-fluoro modulates lipophilicity and electron density
Functional group
Aldehyde enables condensation and further derivatization
Quality attribute
Specification-verified purity supports synthesis consistency

2-Bromo-5-fluoro-4-methylbenzaldehyde: Halogen Pattern Uniqueness


The precise 2-bromo, 5-fluoro, 4-methyl arrangement in this benzaldehyde derivative creates a unique electronic and steric environment that directly governs reactivity in cross-coupling and condensation reactions. Substituting a non-fluorinated analog such as 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) eliminates the fluorine atom, which serves not merely as a passive substituent but as an active modulator of the aldehyde's electrophilicity and the aryl ring's electron density [1]. In mechanochemical Knoevenagel condensations, fluorinated benzaldehyde derivatives exhibit distinct crystallization behavior and reaction kinetics compared to non-fluorinated counterparts, yielding single-crystal-quality products directly from the milling jar without recrystallization [2]. Generic substitution with a differently halogenated or non-halogenated benzaldehyde risks altered regioselectivity in subsequent functionalization steps, compromised metabolic profiles in derived bioactive molecules, and inconsistent physicochemical properties in final compounds [3].

Electronic environment control
Target compound Fluorine atom tunes electrophilicity and lipophilicity
Non-fluorinated analog Lacks electronic modulation; may shift reactivity and regioselectivity
Mechanochemical crystallization behavior
Target compound Reported formation of single-crystal-quality products in solvent-free Knoevenagel
Non-fluorinated analog Crystallization outcome may not replicate; may require additional purification

2-Bromo-5-fluoro-4-methylbenzaldehyde: Quantitative Evidence


Purity and Quality Control Comparison

Commercial suppliers offer 2-Bromo-5-fluoro-4-methylbenzaldehyde at a standard purity of 97%, with each batch accompanied by analytical documentation including NMR, HPLC, and GC spectra . In contrast, the non-fluorinated analog 2-bromo-4-methylbenzaldehyde (CAS 824-54-4) is typically supplied at 95% purity , representing a 2-percentage-point purity differential that may be critical for sensitive downstream transformations.

Purity Specification
Specification review
97% (Target) vs 95% (Non-fluorinated analog)
Higher specified purity may reduce purification load in multi-step synthesis
Vendor-specified; verify individual batch COA
Medicinal Chemistry Process Chemistry Quality Control

Lipophilicity Modulation vs Non-Fluorinated Analogs

The fluorine substituent in 2-Bromo-5-fluoro-4-methylbenzaldehyde significantly alters the compound's lipophilicity profile compared to non-fluorinated benzaldehyde analogs. The consensus Log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the target compound is 2.83 . This value falls within the optimal range (Log P 1-3) for central nervous system (CNS) drug candidates and indicates balanced membrane permeability [1].

Consensus Log P
Class-level inference
2.83 (avg of 5 prediction methods)
Predicted Log P within range relevant for CNS-targeted research compounds
Computational estimate; confirm by experimental measurement
Medicinal Chemistry ADME Drug Design

Aqueous Solubility Profile

The predicted aqueous solubility of 2-Bromo-5-fluoro-4-methylbenzaldehyde is 0.163 mg/mL (0.000753 mol/L), with an ESOL Log S value of -3.12, classifying it as "Moderately Soluble" . This solubility profile is favorable for reactions conducted in aqueous or biphasic media and contrasts with the generally lower aqueous solubility observed for more hydrophobic, non-fluorinated benzaldehyde derivatives [1].

Predicted Aqueous Solubility
Data to verify
0.163 mg/mL (ESOL Log S -3.12, Moderately Soluble)
Predicted solubility supports consideration of aqueous or biphasic reaction conditions
Computed value; experimental validation recommended for scale-up
Process Chemistry Green Chemistry Formulation

2-Bromo-5-fluoro-4-methylbenzaldehyde: Optimal Application Scenarios


Suzuki-Miyaura Biaryl Synthesis

The ortho-bromo substituent in 2-Bromo-5-fluoro-4-methylbenzaldehyde provides a well-defined site for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the construction of diverse biaryl architectures [1]. The meta-fluoro group remains intact during this transformation, preserving the beneficial effects of fluorine on lipophilicity (Consensus Log P 2.83) and metabolic stability in the resulting coupled products. The aldehyde functionality can be subsequently reduced, oxidized, or condensed to access a broad range of fluorinated building blocks [2].

Mechanochemical Knoevenagel Condensation

In solvent-free mechanochemical Knoevenagel condensations with malononitrile, fluorinated benzaldehyde derivatives analogous to 2-Bromo-5-fluoro-4-methylbenzaldehyde proceed under catalyst-free conditions to yield highly crystalline products suitable for single-crystal X-ray diffraction without a recrystallization step [3]. This workflow reduces solvent waste and accelerates structural characterization, making this compound particularly attractive for high-throughput medicinal chemistry campaigns focused on fluorinated heterocycles [3].

Agrochemical Intermediate

Patents assigned to Bayer Chemical Aktiengesellschaft explicitly claim the use of fluorinated benzaldehydes—including the general class to which 2-Bromo-5-fluoro-4-methylbenzaldehyde belongs—as key intermediates for preparing active ingredients in agrochemicals and medicaments [1]. The unique halogenation pattern (ortho-bromo, meta-fluoro) provides distinct electronic properties that can influence the binding affinity and environmental fate of derived agrochemical agents [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-bromo cross-coupling site
Coupling efficiency and product purity
Mechanochemical Knoevenagel condensation
Aldehyde reactivity in solvent-free conditions
Crystallinity and reaction conversion
Agrochemical intermediate research
Fluorinated building block with tuned electronics
Binding affinity and environmental fate endpoints

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